One common approach involves a three-component cyclocondensation reaction of an aniline derivative, an aldehyde, and cyclopentadiene in the presence of an acid catalyst. This method allows for the synthesis of diversely substituted tetrahydroquinolines, including those with a carboxylic acid group at the 6-position.
Another synthetic strategy utilizes a Lewis acid-catalyzed addition of α-aminoketones to cyclopentadiene, resulting in the formation of substituted 4-benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines. Further modifications of these intermediates can lead to the target compound.
Molecular Structure Analysis
4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid consists of a tetrahydroquinoline ring fused with a cyclopentene ring. A phenyl substituent is attached at the 4-position, and a carboxylic acid group is present at the 6-position of the tetrahydroquinoline ring. The conformation of the tetrahydropyridine ring can vary between half-chair and sofa, and the cyclopentene ring typically adopts an envelope conformation.
Chemical Reactions Analysis
The carboxylic acid functionality at the 6-position can be readily converted to esters, amides, and other derivatives. The double bond in the cyclopentene ring is susceptible to oxidation, leading to the formation of epoxides or diols.
Mechanism of Action
For instance, compounds containing the tetrahydroquinoline scaffold have been reported to exhibit anti-inflammatory, analgesic, and antidiabetic activities. 5, 16
Applications
Drug Discovery:
AMPA Receptor Antagonists: Derivatives of decahydroisoquinoline-3-carboxylic acid, structurally related to 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, have shown potential as AMPA receptor antagonists.
α7 Nicotinic Acetylcholine Receptor Modulators: Compounds containing the tetrahydro-3H-cyclopenta[c]quinoline scaffold have been investigated as allosteric modulators of α7 nicotinic acetylcholine receptors, showing potential for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease. 7, 9, 15, 20
Estrogen Receptor Ligands: Some derivatives, particularly those with modifications at the 8-position, have been identified as ligands for estrogen receptors (ERs), including ERα, ERβ, and G protein-coupled estrogen receptor-1 (GPER-1). These compounds could be useful for studying the physiological roles of ERs and developing novel therapeutics for hormone-dependent diseases. 10, 11, 17, 18
Material Science Research:
Liquid Crystals: The synthesis of novel ferrocenyl oxindole and ferrocene-substituted dispiroheterocycles through [3+2] cycloaddition of azomethine ylides, derived from related structures, demonstrates the potential of this scaffold in material science research, particularly for liquid crystal development.
Compound Description: This compound features a tetrahydroquinoline moiety fused to a cyclopentene ring, with a 1-(phenylsulfonyl)indol-3-yl substituent at the 4-position. [] The paper focuses on the crystal structure analysis of this compound, highlighting its conformational features and intermolecular interactions in the solid state. []
Relevance: This compound is structurally related to 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid through the shared tetrahydroquinoline core fused to the cyclopentene ring. Both compounds possess substituents at the 4-position, albeit with different chemical moieties. The paper describing this compound emphasizes structural analysis, and doesn't delve into its biological activity.
Compound Description: This compound is formed through a Lewis acid catalyzed cycloaddition of N-phenyl-2-(pyrid-2-yl)imine with cyclopentadiene. [] The paper describes the unusual regio- and distereoselective nature of this reaction, leading to the specific stereoisomer mentioned. []
Relevance: This compound shares the core structure of tetrahydroquinoline fused to a cyclopentene ring with 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid. Both compounds possess substituents at the 4-position, with this compound featuring a pyrid-2-yl group.
Compound Description: This series of compounds features a fluorine atom at the 8-position and an aryl substituent at the 4-position of the tetrahydroquinoline core. [] The paper describes their synthesis through a three-component cyclocondensation reaction and the subsequent formation of stable ozonides. []
Relevance: This series shares the tetrahydroquinoline core fused to a cyclopentene ring with 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid. Both have substituents at the 4-position, with this series showcasing a general aryl group compared to the specific phenyl group in the target compound.
Compound Description: This series features an N-acyl group and a phenyl substituent at the 4-position of a hexahydroquinoline ring system. [, , ] These compounds are derived from the oxidation of corresponding tetrahydroquinoline derivatives. [, , ] The papers discuss their synthesis and biological activities, including acute toxicity, cytotoxicity, analgesic activity, and influence on locomotion. [, , ]
Compound Description: This series features a benzoyl group at the 4-position of the tetrahydroquinoline core. [] The paper focuses on their synthesis through Lewis acid catalyzed addition reactions and subsequent transformations to aromatized analogs. []
Relevance: These compounds share the tetrahydroquinoline core fused to a cyclopentene ring with 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid. Both compounds are substituted at the 4-position, with this series featuring a benzoyl group.
Compound Description: This compound is a novel type II positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR). [] The paper extensively characterizes its pharmacological profile, highlighting its unique interaction with the receptor compared to other type II α7 PAMs. []
Relevance: Though structurally distinct from 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, A-867744 is grouped within the same category of type II α7 PAMs as 4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonic acid amide (TQS), a compound discussed in the same paper and possessing the tetrahydroquinoline core structure.
Compound Description: This series of compounds is investigated as antagonists of excitatory amino acid (EAA) receptors, particularly at the N-methyl-D-aspartate (NMDA) and 2-amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid (AMPA) receptor subclasses. []
Relevance: This series, while not directly sharing a core structure with 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, provides insight into the structure-activity relationship of bicyclic carboxylic acid derivatives as EAA antagonists. The target compound also possesses a carboxylic acid moiety, albeit on a different core structure.
Compound Description: This compound is an estrogen receptor-β (ER-β) antagonist used in a study investigating the role of estrogen receptors in pain-related aversion. [] Administration of PHTPP into the rostral anterior cingulate cortex (rACC) blocked pain-related aversion in rats, suggesting the involvement of ER-β in pain processing. []
Relevance: Although structurally dissimilar to 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, PHTPP is used alongside other estrogen receptor modulators in a study that explores the broader context of receptor pharmacology.
Compound Description: G15 is a G protein-coupled estrogen receptor 1 (GPER1) antagonist used in studies examining the effects of estrogen on pain-related aversion and aldosterone synthesis. [, , , ] Administration of G15 into the rACC blocked pain-related aversion in rats, suggesting the role of GPER1 in pain modulation. [] In another study, G15 was shown to abrogate the stimulatory effect of 17β-estradiol (E2) on aldosterone synthesis, indicating that GPER1 signaling might be involved in the regulation of aldosterone production. []
Compound Description: This compound is an estrogen receptor-α (ER-α) antagonist used in a study investigating the role of estrogen receptors in pain-related aversion. [] Unlike the ER-β antagonist PHTPP and the GPER1 antagonist G15, MPP administration into the rACC did not block pain-related aversion in rats, suggesting that ER-α might not play a significant role in pain modulation. []
Relevance: Although structurally different from 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, MPP is relevant in the context of estrogen receptor pharmacology. Its inclusion in a study alongside other estrogen receptor modulators provides a broader understanding of the diverse effects of these compounds on various receptors.
2,3-Bis(4-hydroxyphenyl)-propionitrile (DPN)
Compound Description: DPN is an estrogen receptor-β (ER-β) agonist used in a study examining the role of estrogen receptors in pain-related aversion. [] When administered directly into the rACC, DPN caused conditioned place avoidance in rats, suggesting that activation of ER-β in this brain region might contribute to the experience of pain-related aversion. []
Relevance: DPN, while structurally dissimilar to 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, is a relevant compound in the context of estrogen receptor pharmacology. Its use in the study alongside other estrogen receptor modulators provides insights into the differential effects of ER agonists and antagonists on pain processing.
Compound Description: G1 is a G protein-coupled estrogen receptor 1 (GPER1) agonist. [, , , ] Administering G1 directly into the rostral anterior cingulate cortex (rACC) caused conditioned place avoidance in rats, suggesting a role for GPER1 in pain-related aversion. []
Compound Description: TQS is a type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). [, , ] It exhibits activity at both recombinant and native α7 nAChRs, and its pharmacological profile is often used as a reference point for comparing other α7 PAMs. [, , ]
Compound Description: 4BP-TQS is an allosteric agonist of the α7 nAChR, meaning it can activate the receptor without requiring the presence of an orthosteric agonist like acetylcholine. [, ] It is also a potent positive allosteric modulator (PAM) of α7 nAChRs. [, ] The (+)-enantiomer of 4BP-TQS is referred to as GAT107. [, ]
Relevance: 4BP-TQS is structurally very similar to 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, sharing the tetrahydroquinoline core fused to a cyclopentene ring. The key difference lies in the sulfonamide group at the 8-position and the 4-bromophenyl substituent in 4BP-TQS. Its relevance is derived from its potent allosteric agonist activity at α7 nAChRs, showcasing how subtle changes in substituents can significantly alter pharmacological properties. , , ,
Compound Description: 2BP-TQS is a positive allosteric modulator (PAM) of α7 nAChRs but lacks allosteric agonist activity, meaning it cannot activate the receptor on its own. [] This highlights the importance of the position of the bromine atom on the phenyl ring for allosteric agonism. []
Relevance: 2BP-TQS shares the tetrahydroquinoline core with 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid. It features a sulfonamide group at the 8-position and a 2-bromophenyl substituent at the 4-position. Its relevance stems from its comparison to 4BP-TQS, demonstrating the critical role of substituent positioning in modulating pharmacological activity.
Compound Description: Similar to 2BP-TQS, 3BP-TQS is a PAM of α7 nAChRs but lacks allosteric agonist activity, further emphasizing the importance of the bromine atom's position on the phenyl ring for allosteric agonism. []
Relevance: 3BP-TQS shares the tetrahydroquinoline core with 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, featuring a sulfonamide group at the 8-position and a 3-bromophenyl substituent at the 4-position. Its relevance lies in its comparison to 4BP-TQS and 2BP-TQS, illustrating how subtle structural variations can significantly impact pharmacological profiles.
Compound Description: 4CP-TQS displays pharmacological properties similar to those of allosteric agonists, exhibiting activation rates, inactivation rates, and levels of desensitization distinct from 4BP-TQS. [] This suggests that halogen substitution at the para position influences the kinetics of α7 nAChR activation. []
Relevance: 4CP-TQS is structurally similar to 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, sharing the tetrahydroquinoline core. It differs in its sulfonamide group at the 8-position and the 4-chlorophenyl substituent at the 4-position. Its relevance arises from its comparison to 4BP-TQS, highlighting how halogen variations can affect receptor activation kinetics.
Compound Description: 4IP-TQS, similar to 4CP-TQS, exhibits pharmacological properties similar to those of allosteric agonists. [] It displays unique activation rates, inactivation rates, and levels of desensitization, further emphasizing the influence of halogen substitution at the para position on α7 nAChR activation kinetics. []
Relevance: 4IP-TQS shares the tetrahydroquinoline core with 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, differing in the sulfonamide group at the 8-position and the 4-iodophenyl substituent at the 4-position. Its relevance stems from its comparison to 4BP-TQS and 4CP-TQS, illustrating how halogen substitutions affect receptor activation kinetics.
Compound Description: Unlike the other halogenated analogs, 4FP-TQS lacks allosteric agonist activity but functions as a potentiator of acetylcholine responses, suggesting a distinct pharmacological profile. [] It also acts as an antagonist of responses evoked by allosteric agonists such as 4BP-TQS. []
Relevance: 4FP-TQS shares the tetrahydroquinoline core with 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, with a sulfonamide group at the 8-position and a 4-fluorophenyl substituent at the 4-position. Its relevance lies in its unique pharmacological properties compared to other halogenated analogs, highlighting the influence of fluorine substitution on α7 nAChR modulation.
Compound Description: 4MP-TQS is an α7-selective allosteric agonist, meaning it can activate the receptor without requiring the presence of an orthosteric agonist. [] Studies have shown that all compounds classified as non-desensitizing allosteric agonists or type II PAMs within this series are cis-cis diastereoisomers. []
Relevance: 4MP-TQS shares the tetrahydroquinoline core with 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid. It features a sulfonamide group at the 8-position and a p-tolyl substituent at the 4-position. Its relevance stems from its potent allosteric agonist activity at α7 nAChRs and its role in understanding the structure-activity relationships related to diastereoisomeric configurations.
Compound Description: B-973B is characterized as an allosteric activating PAM of α7 nAChRs, meaning it possesses both PAM activity and allosteric agonist activity. [, ] It can activate the α7 ion channel independently by binding to an allosteric activation (AA) site in the extracellular domain. []
Relevance: Though structurally distinct from 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, B-973B is categorized as an allosteric activating PAM, similar to GAT107. Its relevance lies in its ability to activate α7 nAChRs through an allosteric mechanism, highlighting the existence of multiple activation pathways for these receptors. ,
Compound Description: 2NDEP is a weak partial agonist of α7 nAChRs and has shown favorable docking and binding energies at the putative allosteric activation (AA) site of the receptor. [] It can act as an allosteric agonist of α7C190A (a mutant insensitive to orthosteric agonists) when co-applied with the PAM PNU-120596. []
Relevance: While structurally distinct from 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, 2NDEP's significance lies in its ability to act as an allosteric agonist through the AA site, demonstrating alternative modes of agonism outside the orthosteric site.
Compound Description: 2,3,5,6MP-TQS acts as a selective antagonist of the allosteric activation (AA) site in the extracellular domain of α7 nAChRs. [] Co-application of 2,3,5,6MP-TQS with 2NDEP and PNU-120596 abolished the allosteric activity of 2NDEP, confirming the involvement of the AA site. []
Relevance: 2,3,5,6MP-TQS shares the tetrahydroquinoline core with 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, featuring a sulfonamide group at the 8-position and a 2,3,5,6-tetramethylphenyl substituent at the 4-position. Its significance lies in its ability to selectively antagonize the AA site, providing a valuable tool for investigating allosteric agonism and PAM activity at α7 nAChRs.
4,6-Dimethyl-2-pyridylquinolines
Compound Description: This series of compounds features a 4,6-dimethylquinoline core with a pyridyl substituent at the 2-position. [] These compounds are synthesized from 4-N-p-methylphenylamino-4-pyridyl-1-butenes through acid-mediated cyclization and subsequent oxidation. []
Relevance: Though not directly possessing the tetrahydroquinoline core, this series provides insight into the synthesis and structural features of pyridyl-substituted quinolines, which can be considered a broader chemical class related to the target compound, 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.